molecular formula C15H18F3NO5S B2931139 7,7-Dimethyl-2-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396889-19-2

7,7-Dimethyl-2-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane

Cat. No.: B2931139
CAS No.: 1396889-19-2
M. Wt: 381.37
InChI Key: ZGLUZYUKUJBFQM-UHFFFAOYSA-N
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Description

7,7-Dimethyl-2-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane is a spirocyclic compound featuring a unique combination of a 6,8-dioxa-2-azaspiro[3.5]nonane core and a 4-(trifluoromethoxy)phenylsulfonyl substituent. This structure confers distinct electronic and steric properties, making it relevant in pharmaceutical and materials chemistry.

Properties

IUPAC Name

7,7-dimethyl-2-[4-(trifluoromethoxy)phenyl]sulfonyl-6,8-dioxa-2-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO5S/c1-13(2)22-9-14(10-23-13)7-19(8-14)25(20,21)12-5-3-11(4-6-12)24-15(16,17)18/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLUZYUKUJBFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7,7-Dimethyl-2-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane, with the CAS number 1396889-19-2, is a complex organic compound notable for its spirocyclic structure and potential biological activity. Its molecular formula is C15H18F3NO5SC_{15}H_{18}F_{3}NO_{5}S, and it has a molecular weight of approximately 381.4 g/mol . This compound has garnered attention in various fields of research, including medicinal chemistry, due to its unique structural features and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic framework allows the compound to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity and disrupting key biological pathways . This mechanism is crucial for its potential applications in drug development.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. Although specific data on this compound's antimicrobial efficacy is limited, the presence of the sulfonyl group suggests potential interactions with bacterial enzymes . Further research is necessary to elucidate its effectiveness against various pathogens.

Anticancer Potential

The compound's structural characteristics may also confer anticancer properties. Compounds with spirocyclic structures have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Investigations into the specific cancer types targeted by this compound are ongoing.

Structure-Activity Relationship (SAR)

A significant aspect of understanding the biological activity of this compound involves examining its structure-activity relationships (SAR). By modifying different functional groups in similar compounds, researchers can identify which structural features enhance or diminish biological activity. For instance:

CompoundModificationBiological Activity
Compound AMethylation at position XIncreased potency against target enzyme
Compound BRemoval of sulfonyl groupLoss of antimicrobial activity

This table illustrates how specific modifications can lead to changes in biological activity, guiding future synthetic efforts .

In Vivo Studies

In vivo studies are essential for assessing the pharmacokinetics and bioavailability of this compound. Preliminary studies indicate that compounds in this class may exhibit favorable absorption characteristics but require optimization to enhance their therapeutic profiles .

Toxicity Assessments

Toxicity assessments are critical for evaluating the safety profile of new compounds. Initial evaluations suggest that while some derivatives exhibit promising biological activities, they may also present toxicity concerns at higher concentrations . Ongoing research aims to balance efficacy with safety in therapeutic contexts.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Molecular Properties

A comparative analysis of structurally related spirocyclic compounds reveals key differences in substituents, heteroatoms, and physicochemical properties:

Compound Name Molecular Formula Substituent/Functional Group Molecular Weight Key Features
Target Compound Not explicitly provided* 4-(Trifluoromethoxy)phenylsulfonyl ~400 (estimated) High lipophilicity (CF3O group), strong electron-withdrawing sulfonyl group
7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane C₈H₁₄O₂S Thia (sulfur) in place of aza 174.26 Lower polarity, reduced hydrogen-bonding capacity
7-(4-Methylbenzene-1-sulfonyl)-2-oxa-7-azaspiro[3.5]nonane C₁₄H₁₉NO₃S 4-Methylbenzenesulfonyl 282.12 Moderate electron-withdrawing effects; mp 168–172°C
2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane Not provided 5-Bromothiophene-2-sulfonyl ~400 (estimated) Bromine enhances halogen bonding; potential for cross-coupling reactions
7,7-Dimethyl-2-(2-phenoxybenzoyl)-6,8-dioxa-2-azaspiro[3.5]nonane C₂₁H₂₃NO₄ 2-Phenoxybenzoyl 353.42 Acyl group increases steric bulk; reduced solubility in polar solvents
7,7-Dimethyl-2-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]-... C₁₇H₂₁N₃O₃S Thiazole-pyrrole carbonyl 347.43 Heteroaromatic substituent enhances π-π stacking; potential kinase inhibition

Physicochemical and Spectral Differences

  • Lipophilicity : The trifluoromethoxy group in the target compound increases logP compared to methyl () or bromothiophene () substituents.
  • Thermal Stability : The 4-methylbenzenesulfonyl derivative exhibits a melting point of 168–172°C, whereas acylated analogues () may have lower melting points due to reduced crystallinity.
  • Spectral Signatures :
    • S=O Stretching : Sulfonyl groups in the target and show characteristic IR peaks at ~1330–1160 cm⁻¹ .
    • ¹H NMR : The trifluoromethoxy group’s deshielding effect would distinguish the target’s aromatic protons from methyl or bromine-containing analogues .

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